molecular formula C5H12Cl2OTi B12666495 Dichloro(3-methylbutan-1-olato)titanium CAS No. 97259-80-8

Dichloro(3-methylbutan-1-olato)titanium

Cat. No.: B12666495
CAS No.: 97259-80-8
M. Wt: 206.92 g/mol
InChI Key: CSCJPUKSAVOMIO-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloro(3-methylbutan-1-olato)titanium can be synthesized through the reaction of titanium tetrachloride with 3-methylbutan-1-ol in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the titanium compound. The general reaction scheme is as follows:

TiCl4+C5H12OTiCl2(C5H12O)+2HCl\text{TiCl}_4 + \text{C}_5\text{H}_{12}\text{O} \rightarrow \text{TiCl}_2(\text{C}_5\text{H}_{12}\text{O}) + 2\text{HCl} TiCl4​+C5​H12​O→TiCl2​(C5​H12​O)+2HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of inert atmospheres and anhydrous solvents is crucial to prevent contamination and degradation of the compound.

Chemical Reactions Analysis

Types of Reactions: Dichloro(3-methylbutan-1-olato)titanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.

    Reduction: Reduction reactions can convert the titanium center to a lower oxidation state.

    Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as alkoxides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Ligands like alcohols, amines, or phosphines can be used under anhydrous conditions.

Major Products Formed:

    Oxidation: Titanium dioxide (TiO2) and organic by-products.

    Reduction: Lower oxidation state titanium compounds.

    Substitution: New titanium complexes with different ligands.

Scientific Research Applications

Dichloro(3-methylbutan-1-olato)titanium has several applications in scientific research:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and cross-coupling reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an anticancer agent.

    Industry: It is used in the production of high-performance materials, such as coatings and composites, due to its catalytic properties.

Mechanism of Action

The mechanism by which dichloro(3-methylbutan-1-olato)titanium exerts its effects involves coordination chemistry. The titanium center can form coordination complexes with various ligands, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the titanium center.

Comparison with Similar Compounds

  • Dichloro(2-methylpropan-1-olato)titanium
  • Dichloro(4-methylpentan-1-olato)titanium
  • Dichloro(2-ethylhexan-1-olato)titanium

Comparison: Dichloro(3-methylbutan-1-olato)titanium is unique due to the presence of the 3-methylbutan-1-ol ligand, which imparts specific steric and electronic properties to the compound. Compared to similar compounds, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in catalysis and material science.

Biological Activity

Dichloro(3-methylbutan-1-olato)titanium is a titanium-based compound that has garnered attention due to its potential biological activity. This article explores its mechanisms of action, biochemical pathways, pharmacokinetics, and applications in biological research, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of titanium in a dichloride form, coordinated with a 3-methylbutan-1-olato ligand. Its chemical formula can be represented as TiCl2(C5H11O)\text{TiCl}_2(\text{C}_5\text{H}_{11}\text{O}). The compound's structure allows it to participate in various chemical reactions, particularly those involving coordination with biological molecules.

Target of Action

Titanium compounds, including this compound, are known to interact with various biological macromolecules due to their high reactivity. This interaction can lead to significant biological effects, including alterations in cellular functions.

Mode of Action

The compound exhibits strong oxidizing properties, allowing it to engage in redox reactions that can affect cellular components such as lipids, proteins, and nucleic acids. This reactivity can result in oxidative stress within cells, potentially leading to cellular damage or apoptosis.

Biochemical Pathways

This compound may influence several biochemical pathways due to its capacity to generate reactive oxygen species (ROS). The following pathways are particularly relevant:

  • Cellular Signaling : The compound may interfere with signaling pathways by modifying protein function through oxidation.
  • Metabolic Pathways : It can affect metabolic processes by altering enzyme activities through redox modifications.

Pharmacokinetics

The pharmacokinetics of this compound indicate low bioavailability. Studies suggest that titanium compounds are poorly absorbed and rapidly excreted from biological systems. This rapid clearance may limit their therapeutic applications but also reduces the risk of prolonged toxicity.

Antibacterial Properties

Recent studies have indicated that titanium compounds can exhibit antibacterial activity. For example, modifications of titanium surfaces with antimicrobial peptides have shown significant reductions in bacterial colonization, suggesting that titanium's reactivity can be harnessed for antimicrobial applications .

Table 1: Antibacterial Efficacy of Titanium Modifications

Modification TypeBacterial StrainMinimum Inhibitory Concentration (MIC)
Chimeric PeptidesS. oralis600 µg/mL
S. gordonii850 µg/mL
S. sanguinis850 µg/mL

Cytotoxicity

Cytotoxicity assays using MC3T3-E1 murine pre-osteoblasts have demonstrated that while this compound can induce oxidative stress, it also promotes cell proliferation under certain conditions. This duality suggests potential applications in bone regeneration and implant technology .

Case Studies

  • Implant Surface Modification :
    A study investigated the modification of titanium dental implants with chimeric peptides designed for enhanced antibacterial properties. The results showed a significant reduction in biofilm formation on modified surfaces compared to unmodified controls .
  • Oxidative Stress Induction :
    Research indicated that exposure to this compound resulted in increased levels of ROS in cultured cells, leading to oxidative damage and apoptosis. This finding highlights the need for careful consideration of dosage and exposure duration when utilizing titanium compounds in biomedical applications.

Properties

CAS No.

97259-80-8

Molecular Formula

C5H12Cl2OTi

Molecular Weight

206.92 g/mol

IUPAC Name

dichlorotitanium;3-methylbutan-1-ol

InChI

InChI=1S/C5H12O.2ClH.Ti/c1-5(2)3-4-6;;;/h5-6H,3-4H2,1-2H3;2*1H;/q;;;+2/p-2

InChI Key

CSCJPUKSAVOMIO-UHFFFAOYSA-L

Canonical SMILES

CC(C)CCO.Cl[Ti]Cl

Origin of Product

United States

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